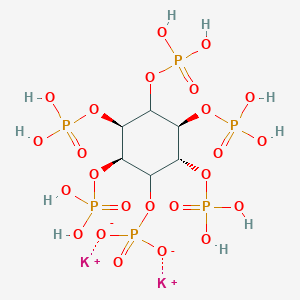

Phytic acid potassium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H16K2O24P6 |

|---|---|

Molecular Weight |

736.22 g/mol |

IUPAC Name |

dipotassium;[(2R,3R,5S,6R)-2,3,4,5,6-pentaphosphonooxycyclohexyl] phosphate |

InChI |

InChI=1S/C6H18O24P6.2K/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;/q;2*+1/p-2/t1-,2-,3?,4?,5-,6+;;/m0../s1 |

InChI Key |

LFTTXUFEVNNTHA-OKBOCSEJSA-L |

Isomeric SMILES |

[C@H]1([C@@H](C([C@H]([C@@H](C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)([O-])[O-])OP(=O)(O)O)OP(=O)(O)O.[K+].[K+] |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)([O-])[O-])OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O.[K+].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

The Dual-Faceted Role of Potassium Phytate in Plant Biology: From Nutrient Reservoir to Signaling Nexus

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Phytic acid (myo-inositol-1,2,3,4,5,6-hexakisphosphate or InsP6), predominantly found as its salt form, phytate, is a pivotal molecule in plant biology. It serves as the primary phosphorus reservoir in seeds, chelating with essential cations to form mixed salts, with potassium being a significant component. This technical guide delves into the multifaceted biological functions and roles of potassium phytate in plants. It explores its critical role in nutrient storage for germination and seedling establishment, the intricate signaling pathways involving its constituents—inositol (B14025) phosphates and potassium—and the broader implications for plant development and stress response. This document provides a comprehensive overview, supported by quantitative data, experimental methodologies, and detailed pathway diagrams, to serve as a foundational resource for researchers in plant science and drug development.

Introduction: The Central Role of Phytate and Potassium in Plant Life

Phytic acid is the most abundant inositol phosphate (B84403) in eukaryotes and a major storage compound in plants, particularly in seeds, where it can constitute up to 85% of the total phosphorus.[1] In its salt form, phytate, it forms complexes with various cations, including potassium, magnesium, calcium, iron, and zinc.[2][3] These phytate salts are primarily stored in subcellular structures called globoids within protein storage vacuoles.[4]

Potassium, an essential macronutrient, is indispensable for a plethora of physiological processes in plants, including enzyme activation, stomatal regulation, photosynthesis, and maintaining ion homeostasis.[5][6] The convergence of these two critical components—phytate and potassium—in the form of potassium phytate underscores a fundamental aspect of plant nutrient management and developmental programming.

This guide will elucidate the biological functions of potassium phytate, focusing on its primary role as a nutrient storehouse and the subsequent, distinct roles of its components in plant signaling and physiology.

Potassium Phytate as a Primary Nutrient Reserve

The accumulation of potassium phytate in seeds is a crucial strategy for ensuring the successful germination and establishment of the next generation.

Localization and Composition of Phytate Globoids

Phytate is not uniformly distributed within seeds. In cereals like wheat and rice, approximately 87% of phytate is found in the aleurone layer, while in maize, about 88% is located in the germ (embryo).[4] Legumes, such as the common bean, store over 95% of their phytic acid in the cotyledons.[1]

During seed development, phytic acid is synthesized and transported into protein storage vacuoles, where it precipitates with cations to form crystalline inclusions known as globoids.[4] Potassium is a major cation found in these globoids, alongside magnesium.[4]

Table 1: Cationic Composition of Purified Globoids from Different Plant Species

| Plant Species | Tissue | Phytate (% by weight) | Potassium (K) (% by weight) | Magnesium (Mg) (% by weight) | Calcium (Ca) (% by weight) | Reference |

| Soybean (Glycine max) | Cotyledon | 23.8 | 3.6 | 1.6 | 0.9 | [4] |

Note: Data on the precise stoichiometric ratio of potassium to phytate in globoids is variable and depends on the plant species and environmental conditions.

Mobilization During Germination

Upon germination, the stored phytate is hydrolyzed by enzymes called phytases.[1][7] This enzymatic degradation releases inorganic phosphate, myo-inositol, and the chelated cations, including potassium.[7] These released nutrients are then transported to the growing embryo to support seedling development until the plant can acquire nutrients from the soil.[3]

The Divergent Roles of Phytate and Potassium Post-Mobilization

Following the breakdown of potassium phytate, its components embark on distinct and vital roles within the plant.

The Signaling Cascade of Inositol Phosphates

The hydrolysis of phytate (InsP6) initiates a cascade of inositol phosphates (IPs) that are key signaling molecules in various cellular processes.

-

Phosphate Homeostasis: Inositol pyrophosphates, derived from InsP6, are crucial for regulating phosphate (Pi) homeostasis in plants.[2][3]

-

Stress Response: Inositol phosphates are involved in plant responses to both biotic and abiotic stresses, including drought, salinity, and pathogen attacks.[2][8] They are implicated in signaling pathways of crucial plant hormones like auxin, salicylic (B10762653) acid, and jasmonate.[2]

-

Calcium Signaling: Inositol (1,4,5) triphosphate (InsP3), a product of phosphoinositide metabolism, is a well-known second messenger that can mobilize intracellular calcium (Ca2+), although its precise role in plants is still under investigation as plants lack the typical animal InsP3 receptors.[3][8]

The Multifunctional Roles of Potassium

The released potassium ions are critical for a wide array of physiological and biochemical functions throughout the plant's life cycle.

-

Enzyme Activation: Potassium is a cofactor for over 60 enzymes involved in key metabolic processes such as photosynthesis and respiration.[9][10]

-

Osmoregulation and Stomatal Movement: Potassium plays a central role in maintaining cell turgor and regulating the opening and closing of stomata, which is essential for gas exchange and water management.[11][12]

-

Nutrient and Sugar Transport: Potassium is involved in the transport of water, nutrients, and the products of photosynthesis (sugars) throughout the plant.[6][13]

-

Stress Tolerance: Adequate potassium nutrition enhances plant tolerance to various abiotic stresses, including drought, salinity, and temperature extremes.[5][6]

Experimental Protocols

Quantification of Phytic Acid in Plant Tissues

A common method for determining phytic acid content is through a colorimetric assay.

Principle: This method is based on the precipitation of phytate with an acidic iron (III) solution of known concentration. The decrease in the concentration of iron in the supernatant is a measure of the phytic acid content.

Procedure:

-

Extraction: A known weight of finely ground plant tissue is extracted with 0.2 N HCl by shaking for a specified time. The extract is then centrifuged, and the supernatant is collected.

-

Precipitation: An aliquot of the supernatant is mixed with a solution of FeCl3 in 0.2 N HCl. The mixture is heated in a boiling water bath, then centrifuged.

-

Colorimetric Determination: The iron content in the supernatant is determined colorimetrically using a reagent like 2,2'-bipyridine, which forms a colored complex with Fe(II). The absorbance is measured at a specific wavelength (e.g., 519 nm).

-

Calculation: The phytic acid content is calculated based on the difference in iron concentration before and after precipitation, assuming a constant iron-to-phytate phosphorus molar ratio.

Determination of Potassium Content by Flame Photometry

Principle: Flame photometry is based on the principle that atoms of certain elements, when excited in a flame, emit light of a characteristic wavelength. The intensity of the emitted light is proportional to the concentration of the element in the sample.

Procedure:

-

Sample Preparation: A known weight of dried and ground plant material is ashed in a muffle furnace. The ash is then dissolved in a known volume of dilute acid (e.g., HCl).

-

Standard Curve Preparation: A series of standard solutions with known potassium concentrations are prepared.

-

Measurement: The sample and standard solutions are introduced into the flame photometer. The instrument measures the intensity of the light emitted at the characteristic wavelength for potassium (approximately 766.5 nm).

-

Quantification: The potassium concentration in the sample is determined by comparing its emission intensity to the standard curve.

Signaling Pathways and Logical Relationships

Phytate Biosynthesis and Storage

The synthesis of phytic acid begins with glucose-6-phosphate and involves a series of enzymatic steps, leading to the fully phosphorylated myo-inositol. This is then transported into the protein storage vacuole where it forms globoids with potassium and other cations.

Caption: Biosynthesis and vacuolar storage of potassium phytate.

Germination-Induced Mobilization and Downstream Effects

During germination, phytase enzymes break down the stored potassium phytate, releasing potassium ions and initiating inositol phosphate signaling, which collectively support seedling growth.

Caption: Mobilization of potassium and phytate during germination.

Conclusion and Future Perspectives

Potassium phytate represents a cornerstone of nutrient management in plants, serving as a highly concentrated source of phosphorus, potassium, and myo-inositol for the developing seedling. While its primary role is in storage, the subsequent mobilization of its components unleashes a cascade of signaling and physiological events that are fundamental to plant growth and stress adaptation.

Future research should focus on the intricate regulation of phytate synthesis and degradation, the specific roles of different inositol phosphate isomers in signaling, and the potential for manipulating phytate content in crops to enhance nutritional value and improve stress tolerance. For drug development professionals, understanding the enzymes and transporters involved in phytate metabolism could offer novel targets for modulating plant growth and resilience. The complex interplay between mineral nutrition and signaling, as exemplified by potassium phytate, remains a fertile ground for discovery and innovation in plant science.

References

- 1. Seed Biofortification and Phytic Acid Reduction: A Conflict of Interest for the Plant? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Regulation of plant biotic interactions and abiotic stress responses by inositol polyphosphates [frontiersin.org]

- 3. Regulation of plant biotic interactions and abiotic stress responses by inositol polyphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Globoids and Phytase: The Mineral Storage and Release System in Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The Function of Inositol Phosphatases in Plant Tolerance to Abiotic Stress | MDPI [mdpi.com]

- 9. omexcanada.com [omexcanada.com]

- 10. Potassium in plants: Growth regulation, signaling, and environmental stress tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. soilmanagementindia.com [soilmanagementindia.com]

- 12. Potassium for crop production | UMN Extension [extension.umn.edu]

- 13. iaminoacid.com [iaminoacid.com]

Unraveling the Bond: A Technical Guide to the Chelation Mechanism of Phytic Acid with Potassium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chelation mechanism between phytic acid and potassium. Phytic acid, myo-inositol hexakisphosphate (IP6), is a potent natural chelating agent found in plant-based foods. While its interactions with divalent and trivalent cations are extensively studied due to their impact on mineral bioavailability, the binding of phytic acid with monovalent cations like potassium is less widely documented but crucial for a comprehensive understanding of its physicochemical behavior in various systems. This document summarizes the current knowledge, presents quantitative data, details experimental protocols for investigation, and visualizes the core concepts.

The Chelation Mechanism: An Electrostatic Interaction

Phytic acid is a negatively charged molecule at physiological pH, owing to the deprotonation of its twelve phosphate (B84403) groups. This high negative charge density allows it to form complexes with positively charged metal ions. The chelation of potassium by phytic acid is primarily an electrostatic interaction, where the positively charged potassium ion (K⁺) is attracted to the negatively charged phosphate groups of the phytate anion.

The interaction is influenced by several factors, including pH and ionic strength. At lower pH, the phosphate groups are protonated, reducing the negative charge on the phytate molecule and thus its affinity for potassium ions. As the pH increases, more phosphate groups deprotonate, leading to a stronger electrostatic attraction and the formation of more stable potassium-phytate complexes.

Studies have shown that phytic acid forms mixed proton-potassium-ligand complexes.[1] This means that potassium ions can bind to phytate anions that are still partially protonated. The general trend for the stability of alkali metal complexes with phytate is Li⁺ ≥ Na⁺ > K⁺.[1][2]

The following diagram illustrates the basic principle of potassium chelation by phytic acid.

Caption: Chelation of Potassium by Phytic Acid.

Quantitative Data: Stability of Potassium-Phytate Complexes

The stability of the complexes formed between phytic acid and potassium has been determined using potentiometric measurements. The data reveals the formation of various mixed proton-potassium-phytate species. The stability constants (log K) for the formation of these complexes provide a quantitative measure of the binding strength.

| Complex Species | Reaction | log K (at I = 0.1 mol dm⁻³) | Reference |

| K(H₆Phy)⁵⁻ | K⁺ + H₆Phy⁶⁻ ⇌ K(H₆Phy)⁵⁻ | 2.2 | [2] |

| K₆Phy⁶⁻ | 6K⁺ + Phy¹²⁻ ⇌ K₆Phy⁶⁻ | 24.5 | [2] |

Note: The stability constants are influenced by ionic strength and temperature. The data presented here is at a specific ionic strength and a temperature of 25 °C.

Experimental Protocols: Potentiometric Titration

Potentiometric titration is a key experimental technique for studying the chelation of metal ions by phytic acid.[3][4][5][6][7][8] The following is a detailed methodology adapted for the investigation of the phytic acid-potassium interaction.

Materials and Reagents

-

Phytic acid dipotassium (B57713) salt (K₂H₁₀Phy, ≥95% purity)

-

Potassium chloride (KCl, analytical grade)

-

Potassium hydroxide (B78521) (KOH, carbonate-free, standardized solution, e.g., 0.1 M)

-

Hydrochloric acid (HCl, standardized solution, e.g., 0.1 M)

-

Strong cation exchange resin (e.g., Dowex 50WX8)

-

High-purity water (e.g., Milli-Q)

-

Argon gas (high purity)

Preparation of Solutions

-

Phytic Acid Stock Solution: A stock solution of phytic acid is prepared by dissolving a known weight of phytic acid dipotassium salt in high-purity water. To obtain the fully protonated form (H₁₂Phy), the solution is passed through a column containing a strong cation exchange resin.[5][8] The concentration of the resulting phytic acid solution should be accurately determined by potentiometric titration with a standardized strong base.

-

Potassium Chloride Solution: A stock solution of KCl (e.g., 1 M) is prepared to maintain a constant ionic strength during the titrations.

-

Titrant: A standardized carbonate-free solution of KOH (e.g., 0.1 M) is used as the titrant.

Experimental Setup

-

Automatic Titrator: An automatic titrator equipped with a pH electrode, a temperature probe, and a burette is used for precise measurements.

-

Titration Vessel: A thermostatted titration vessel is used to maintain a constant temperature (e.g., 25 °C). The vessel should be sealed and have an inlet for argon gas to maintain an inert atmosphere and prevent CO₂ contamination.

-

Magnetic Stirrer: A magnetic stirrer is used to ensure the homogeneity of the solution during the titration.

Titration Procedure

-

A known volume of the standardized phytic acid solution is placed in the titration vessel.

-

The required amount of KCl stock solution is added to achieve the desired ionic strength.

-

High-purity water is added to reach the final volume.

-

The solution is stirred and purged with argon gas for a period of time to remove dissolved CO₂.

-

The titration is initiated by adding small increments of the standardized KOH solution.

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

The titration is continued until the desired pH range is covered (e.g., pH 2.5 to 11).

-

To study the effect of potassium, titrations are performed in the presence of varying concentrations of KCl.

Data Analysis

The collected titration data (pH vs. volume of titrant) is analyzed using specialized software (e.g., Hyperquad) to determine the protonation constants of phytic acid and the stability constants of the potassium-phytate complexes. The software fits the experimental data to a model that includes the formation of various species in solution.

The following diagram outlines the experimental workflow for the potentiometric titration.

Caption: Experimental Workflow for Potentiometric Titration.

Conclusion

The chelation of potassium by phytic acid is a significant interaction that contributes to the overall physicochemical properties of phytate in various environments. While the binding is weaker compared to that of divalent and trivalent cations, the formation of stable potassium-phytate complexes has been quantitatively demonstrated. The use of potentiometric titration provides a robust method for elucidating the thermodynamics and stoichiometry of this interaction. A thorough understanding of the chelation mechanism of phytic acid with potassium is essential for researchers in the fields of food science, nutrition, and drug development, as it can influence the behavior of phytic acid in complex biological and chemical systems. Further research employing other techniques such as NMR spectroscopy or isothermal titration calorimetry could provide additional insights into the structural and energetic aspects of this interaction.

References

- 1. Speciation of phytate ion in aqueous solution. Alkali metal complex formation in different ionic media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Potentiometric Determination of Phytic Acid and Investigations of Phytate Interactions with Some Metal Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Complex Formation of Phytic Acid With Selected Monovalent and Divalent Metals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. acsi-journal.eu [acsi-journal.eu]

- 8. Frontiers | Complex Formation of Phytic Acid With Selected Monovalent and Divalent Metals [frontiersin.org]

A Technical Guide to the Solubility and Stability of Potassium Phytate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of potassium phytate in aqueous solutions. Phytic acid, and its potassium salt, is a subject of increasing interest in pharmaceutical and nutraceutical fields due to its potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties. A thorough understanding of its behavior in aqueous media is critical for formulation development, bioavailability studies, and ensuring product efficacy and shelf-life.

Solubility of Potassium Phytate

The solubility of potassium phytate is influenced by several factors, most notably pH, temperature, and the presence of other ions in the solution.

Influence of pH on Solubility

Phytic acid is a polyprotic acid with twelve acidic protons, leading to a highly charged phytate anion (IP6) at neutral and alkaline pH. The solubility of phytate salts is significantly dependent on the pH of the aqueous medium. Generally, phytates exhibit high solubility at acidic pH (below 4) and alkaline pH (above 7), with a region of minimum solubility in the mid-pH range. This is because at low pH, the phosphate (B84403) groups are protonated, reducing the negative charge and the interaction with cations. Conversely, at high pH, the phytate is fully deprotonated and highly soluble as long as the counter-ions form soluble salts.

Influence of Temperature on Solubility

The effect of temperature on the solubility of potassium phytate is not well-documented in the provided search results. However, for most salts, solubility increases with temperature. It is reasonable to hypothesize that the solubility of potassium phytate in water will also increase with rising temperature.

Influence of Other Ions on Solubility

The presence of other metal ions can significantly impact the solubility of phytate. Phytate has a strong chelating capacity and can form insoluble complexes with multivalent cations such as calcium, magnesium, zinc, and iron[3][4]. The formation of these complexes is a critical factor in the reduced bioavailability of minerals in diets rich in phytic acid. The stability of these metal-phytate complexes, and thus their insolubility, generally follows the order: Cu(II) > Zn(II) > Ni(II) > Co(II) > Mn(II) > Fe(III) > Ca(II)[3].

Potassium phytate, being a salt of a monovalent cation, is generally more soluble than phytates of divalent and trivalent cations. Studies have shown that sodium phytate is completely soluble in water, while calcium and magnesium phytates are largely soluble[3].

Table 1: Solubility of Various Metal Phytate Complexes

| Metal Phytate Complex | Solubility in NaAc Buffer (pH 5.0) |

| Sodium Phytate | Completely Soluble (100%)[3] |

| Calcium Phytate | Largely Soluble (90.5%)[3] |

| Magnesium Phytate | Largely Soluble (64.5%)[3] |

| Manganese Phytate | Partially Soluble (39.0%)[3] |

| Copper Phytate | Partially Soluble (25.8%)[3] |

| Zinc Phytate | Partially Soluble (14.3%)[3] |

| Cadmium Phytate | Partially Soluble (8.23%)[3] |

| Aluminum Phytate | Hardly Soluble (6.93%)[3] |

| Iron (III) Phytate | Hardly Soluble (4.31%)[3] |

Stability of Potassium Phytate in Aqueous Solutions

The stability of potassium phytate in aqueous solutions is a key consideration for its use in liquid formulations. Degradation can occur through chemical hydrolysis or enzymatic activity.

Chemical Stability: Influence of pH and Temperature

Phytate is generally considered stable against abiotic degradation under normal conditions[5]. However, at elevated temperatures and extreme pH values, hydrolysis of the phosphate ester bonds can occur, leading to the formation of lower inositol (B14025) phosphates (IP5, IP4, etc.) and eventually myo-inositol and inorganic phosphate.

Dry metal phytate complexes have been shown to be quite stable at high temperatures, with the exception of calcium phytate which showed some decomposition under autoclave treatment[3][6]. Dissolved phytate can be hydrolyzed at high temperatures, and the presence of metal ions can influence this process[6].

Enzymatic Degradation by Phytase

The most significant factor in the degradation of phytate is the presence of phytase enzymes. Phytases are phosphatases that catalyze the stepwise hydrolysis of phytic acid to inositol and inorganic phosphate. The activity of phytase is highly dependent on pH and temperature, with different phytases having different optimal conditions. For example, Aspergillus niger phytase has two pH optima, at 5.0-5.5 and 2.0-2.5[6].

The presence of metal ions can also affect the rate of enzymatic hydrolysis. Complexation of phytate with metal ions can hinder the action of phytase[3][4].

Table 2: Factors Affecting the Stability of Phytase

| Factor | Effect on Phytase Stability |

| Temperature | Susceptible to denaturation at excessive temperatures. Thermostability can be enhanced by coating or genetic modification[7]. |

| Storage Form | More stable when stored in pure form compared to in premixes with vitamins and trace minerals[7]. |

| Storage Duration | Activity gradually decreases with increased storage time[7]. |

| Coating | Coated phytase shows greater stability against adverse environmental conditions[7][8]. |

| pH | Phytase activity is pH-dependent, with optimal activity at specific pH ranges[6]. |

Experimental Protocols

Determination of Potassium Phytate Solubility

A standardized protocol to determine the solubility of potassium phytate involves preparing saturated solutions at different temperatures and pH values, followed by quantification of the dissolved phytate.

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2 to 10).

-

Equilibration: Add an excess amount of potassium phytate to each buffer solution in sealed containers. Equilibrate the solutions at a constant temperature with continuous agitation for a defined period (e.g., 24-48 hours) to ensure saturation.

-

Sample Collection and Filtration: After equilibration, allow the solutions to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any suspended particles.

-

Quantification of Phytate: Analyze the concentration of phytate in the filtered supernatant using a suitable analytical method.

-

Repeat at Different Temperatures: Repeat the entire procedure at different temperatures to determine the temperature dependence of solubility.

Quantification of Phytate

Several methods can be used for the quantification of phytate in aqueous solutions.

3.2.1. Ion-Exchange Chromatography followed by Colorimetric Determination of Phosphorus:

-

Extraction: Extract the phytate from the sample using dilute HCl[9].

-

Chromatographic Separation: Pass the extract through an anion-exchange column to separate phytate from inorganic phosphorus and other interfering substances[9].

-

Elution: Elute the phytate from the column using a suitable eluent (e.g., 0.7M NaCl)[9].

-

Digestion: Digest the eluted fraction with a mixture of concentrated acids (e.g., H₂SO₄ and HNO₃) to release inorganic phosphorus[9].

-

Colorimetric Analysis: Determine the concentration of inorganic phosphorus using the molybdate (B1676688) blue colorimetric method[6][9]. The absorbance is measured spectrophotometrically at around 640-830 nm.

-

Calculation: The phytate content is calculated from the phosphorus content using the molar ratio of phosphorus in phytic acid[9].

3.2.2. High-Performance Liquid Chromatography (HPLC):

HPLC provides a more direct and specific method for phytate quantification.

-

Sample Preparation: Extract the phytate using an appropriate acid solution (e.g., 0.5N HCl)[9].

-

Chromatographic System: Use an HPLC system equipped with an anion-exchange column and a suitable detector (e.g., UV or refractive index detector after post-column derivatization)[9].

-

Mobile Phase: Employ a gradient elution with a suitable buffer system.

-

Quantification: Quantify the phytate by comparing the peak area with that of a standard solution of known concentration.

Assessment of Potassium Phytate Stability

The stability of potassium phytate can be assessed by monitoring its concentration over time under different storage conditions (pH, temperature, light exposure).

Methodology:

-

Solution Preparation: Prepare aqueous solutions of potassium phytate at known concentrations in different buffers and store them in sealed containers under various temperature and light conditions.

-

Time-Point Sampling: At regular intervals (e.g., 0, 7, 14, 30, 60, and 90 days), withdraw aliquots from each solution.

-

Phytate Quantification: Analyze the concentration of phytate in each aliquot using a validated analytical method as described above.

-

Degradation Kinetics: Plot the concentration of potassium phytate as a function of time for each condition. The degradation rate constant can be determined by fitting the data to an appropriate kinetic model (e.g., zero-order, first-order).

Visualizations

Caption: Experimental workflow for determining potassium phytate solubility.

Caption: Experimental workflow for assessing potassium phytate stability.

Caption: Factors influencing the stability of potassium phytate.

References

- 1. Speciation of phytate ion in aqueous solution. Alkali metal complex formation in different ionic media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Role of metal complexation on the solubility and enzymatic hydrolysis of phytate | PLOS One [journals.plos.org]

- 4. researchers.kean.edu [researchers.kean.edu]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Role of metal complexation on the solubility and enzymatic hydrolysis of phytate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phytase stability [asi.k-state.edu]

- 8. researchgate.net [researchgate.net]

- 9. chemijournal.com [chemijournal.com]

Phytic Acid Potassium: An Endogenous Metabolite at the Crossroads of Cellular Signaling and Metabolism

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phytic acid, or myo-inositol hexakisphosphate (IP6), is a highly phosphorylated inositol (B14025) molecule that has long been recognized for its role as a phosphorus storage compound in plants. However, a growing body of evidence has firmly established its presence as an endogenous metabolite in all eukaryotic cells, including mammals, where it plays a pivotal role in a multitude of cellular processes. In the intracellular environment, phytic acid exists as a salt, with potassium being a primary physiological counter-ion due to its high intracellular concentration. This technical guide provides an in-depth exploration of endogenous phytic acid potassium, focusing on its physiological concentrations, the signaling pathways it modulates, and the experimental methodologies used for its study. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development.

Quantitative Data on Endogenous Inositol Hexakisphosphate (IP6)

The intracellular concentration of IP6 can vary significantly depending on the cell type and developmental stage. The following tables summarize the reported concentrations of endogenous IP6 in various mammalian cells and tissues. It is important to note that most analytical methods measure the total IP6 content, which exists in salt form (including the potassium salt) within the cell.

| Cell Type | Concentration (µM) | Reference |

| Mammalian Cells (general) | 10 - 100 | |

| HeLa Cells | Similar to rat tissues | [1][2] |

| Human Blood Cells | 50.46 ± 18.57 pmol/10⁶ cells | [3] |

| Tissue (Rat) | Concentration (µM) | Reference |

| Various Tissues | 10 - 20 | [1][2] |

| Brain (Mouse) | 40.68 ± 3.84 pmol/mg wet weight | [3] |

The Inositol Phosphate (B84403) Signaling Pathway: The Central Role of IP6

Endogenous phytic acid is a key node in the complex inositol phosphate signaling network. Its synthesis and metabolism are tightly regulated by a series of kinases and phosphatases. The primary pathway involves the sequential phosphorylation of myo-inositol, culminating in the synthesis of IP6. IP6 then serves as a substrate for the inositol hexakisphosphate kinases (IP6Ks), which generate inositol pyrophosphates such as 5-diphosphoinositol pentakisphosphate (5-IP7).[4][5] These high-energy molecules are critical signaling messengers involved in a vast array of cellular functions.[5]

The potassium ion (K⁺) is essential for numerous cellular processes, including maintaining membrane potential and acting as a cofactor for various enzymes. While not directly incorporated into the signaling cascade in the same way as phosphate groups, the presence of potassium as a counter-ion to the highly negatively charged phytate anion is crucial for maintaining charge neutrality and influencing the molecule's conformation and interaction with its binding partners. For instance, in plant guard cells, IP6 has been shown to be a physiological signal that regulates K⁺ inward rectifying conductance in a Ca²⁺-dependent manner.[6]

Experimental Protocols for the Analysis of Endogenous Phytic Acid

The accurate quantification of endogenous phytic acid and other inositol phosphates is technically challenging due to their high polarity, low abundance, and the presence of numerous isomers. Several methods have been developed to overcome these challenges.

Sample Extraction from Mammalian Cells

A common initial step for the analysis of inositol phosphates from cultured cells or tissues is acid extraction.

Protocol:

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding a solution of perchloric acid (PCA) or trichloroacetic acid (TCA) (e.g., 0.5 M PCA) on ice.

-

Incubate on ice for 20-30 minutes to allow for protein precipitation.

-

Centrifuge at high speed (e.g., 15,000 x g) at 4°C for 15 minutes.

-

Collect the supernatant containing the soluble inositol phosphates.

-

Neutralize the acidic extract with a suitable buffer, such as potassium carbonate (K₂CO₃).

-

The neutralized extract can then be stored at -80°C or used directly for analysis.

Quantification by High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS)

This is a powerful technique for the separation and sensitive detection of inositol phosphates.

Methodology:

-

Chromatography: Anion-exchange HPLC is typically used to separate the different inositol phosphate isomers based on their charge. A gradient of a high-salt mobile phase is used for elution.

-

Mass Spectrometry: Electrospray ionization in negative mode is used to generate multiply charged ions of the inositol phosphates. Tandem mass spectrometry (MS/MS) can be used for specific identification and quantification.

-

Quantification: Stable isotope-labeled internal standards are often employed for accurate quantification.[7] A method using hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry has been developed for the direct and sensitive determination of IP6 and its pyrophosphate derivatives.[3]

Titanium Dioxide (TiO₂) Bead-Based Purification and Gel Analysis

A simpler and more accessible method for the purification and semi-quantitative analysis of highly phosphorylated inositol phosphates involves the use of titanium dioxide beads.

Protocol:

-

Incubate the neutralized cell extract with TiO₂ beads. The highly phosphorylated inositol phosphates, including IP6, bind to the beads.

-

Wash the beads to remove non-specifically bound molecules.

-

Elute the bound inositol phosphates using a basic solution (e.g., ammonium (B1175870) hydroxide).

-

The eluted sample can be resolved by polyacrylamide gel electrophoresis (PAGE).

-

Visualize the inositol phosphates by staining with a suitable dye, such as Toluidine Blue.

-

Quantification can be performed by comparing the band intensity to known standards.

Role in Drug Development

The central role of phytic acid and its metabolites in numerous signaling pathways makes the enzymes involved in its metabolism, particularly the IP6 kinases, attractive targets for drug development. Inhibition or modulation of these kinases could have therapeutic potential in a variety of diseases, including cancer, metabolic disorders, and neurological conditions.[8] For instance, phytic acid dipotassium (B57713) salt has been identified as an inhibitor of β-secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease.

Conclusion

This compound is an essential endogenous metabolite that sits (B43327) at a critical junction of cellular signaling and metabolism. Its concentration is tightly regulated, and its conversion to inositol pyrophosphates by IP6 kinases unleashes a cascade of signaling events that control a wide range of cellular processes. The continued development of sophisticated analytical techniques is shedding more light on the intricate roles of this fascinating molecule. For researchers and drug development professionals, a thorough understanding of the biology of endogenous phytic acid and the enzymes that regulate its metabolism is crucial for identifying novel therapeutic targets and developing innovative treatment strategies for a host of human diseases.

References

- 1. Do mammals make all their own inositol hexakisphosphate? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Do mammals make all their own inositol hexakisphosphate? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydrophilic interaction liquid chromatography-tandem mass spectrometry for the quantitative analysis of mammalian-derived inositol poly/pyrophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Insights into the roles of inositol hexakisphosphate kinase 1 (IP6K1) in mammalian cellular processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inositol hexakisphosphate is a physiological signal regulating the K+-inward rectifying conductance in guard cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Key Role of IP6K: A Novel Target for Anticancer Treatments? - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of Potassium Phytate: A Technical Guide to Phosphorus Storage and Mobilization in Seed Germination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of potassium phytate's critical functions in seed biology, focusing on its role as a primary phosphorus reserve and its intricate involvement in the germination process. We will delve into the quantitative aspects of phytate storage, the enzymatic and signaling pathways governing its mobilization, and the established experimental protocols for its analysis.

Introduction: Phytate as a Vital Seed Component

Phytate, the salt form of phytic acid (myo-inositol hexakisphosphate or InsP6), is the principal storage form of phosphorus in the seeds of most angiosperms, accounting for 60-90% of the total seed phosphorus.[1][2] It is predominantly found as a mixed salt of various cations, with potassium (K+) and magnesium (Mg2+) being the most abundant.[3][4][5] This complex, often referred to as phytin, is primarily localized within protein bodies in the aleurone layer and embryo of seeds, stored in subcellular inclusions called globoids.[1][5]

The role of potassium phytate is twofold: it serves as a densely packed reservoir of phosphorus, essential for the energetic and biosynthetic demands of germination, and it chelates vital mineral cations, including potassium, magnesium, calcium, iron, and zinc, which are released to support seedling growth.[4][5] The controlled degradation of phytate during germination is a highly regulated process, critical for successful seedling establishment.

Quantitative Analysis of Phytate and Phosphorus in Seeds

The concentration of phytate varies significantly across different plant species and even between varieties. The following tables summarize the phytate and total phosphorus content in a range of seeds, providing a comparative overview for researchers.

Table 1: Phytate Content in Various Seeds (as % of dry matter)

| Seed Type | Phytate Content (% dry matter) | Reference(s) |

| Cereals | ||

| Wheat | 0.06 - 2.2 | [2] |

| Wheat Bran | up to 7.2 | [2] |

| Rice Bran | up to 8.7 | [2] |

| Maize | ~1.0 | [6] |

| Barley | ~1.0 | [6] |

| Oats | ~1.0 | [6] |

| Rye | ~1.0 | [2] |

| Legumes | ||

| Soybeans | 1.0 - 5.4 | [2][7] |

| Dry Beans (Phaseolus vulgaris) | 0.70 - 1.48 | [8] |

| Peas | ~1.75 | [6] |

| Oilseeds | ||

| Sunflower Seeds | 1.0 - 5.4 | [2] |

| Sesame Seeds | 1.0 - 5.4 | [2] |

| Linseeds | 1.0 - 5.4 | [2] |

| Rape Seeds | 1.0 - 5.4 | [2] |

| Nuts | ||

| Almonds | up to 9.4 | [2] |

| Walnuts | 0.1 - 9.4 | [2] |

| Hazelnuts | 0.1 - 9.4 | [2] |

| Cashew Nuts | 0.1 - 9.4 | [2] |

Table 2: Phosphorus Partitioning in Seeds

| Component | Percentage of Total Seed Phosphorus | Reference(s) |

| Phytate Phosphorus | 50 - 80% | [1][4] |

| Inorganic Phosphorus | Variable, generally lower in dormant seeds | [8] |

| Other Organic Phosphorus | Variable | [9] |

The Mechanism of Phytate Mobilization During Germination

The onset of germination triggers a cascade of events leading to the hydrolysis of phytate, a process mediated by a class of enzymes known as phytases (myo-inositol hexakisphosphate phosphohydrolases).[10][11] This enzymatic degradation releases inorganic phosphate (B84403) (Pi), myo-inositol, and chelated mineral cations, which are then transported to the growing embryonic axis to fuel development.[12]

Enzymatic Degradation of Phytate

Phytases initiate the stepwise removal of phosphate groups from the myo-inositol ring.[10][11] Plant phytases are typically 6-phytases, which begin hydrolysis at the D-6 (or L-4) position of the myo-inositol ring.[10] The activity of these enzymes increases significantly during germination.[13][14] For instance, in rye and barley, phytase activity can increase by up to 112% and 212%, respectively, during germination, leading to a substantial reduction in phytate content.[13]

Signaling Pathways in Phytate Degradation

The regulation of phytase activity and, consequently, phytate degradation is linked to complex signaling pathways, with inositol (B14025) phosphates (IPs) playing a central role. While the complete picture is still being elucidated, evidence points to the involvement of hormones like gibberellic acid (GA) and abscisic acid (ABA) in modulating these pathways.[15][16]

The hydrolysis of phytate (InsP6) generates a series of lower inositol polyphosphates (InsP5, InsP4, InsP3, etc.).[13] Some of these molecules, such as inositol 1,4,5-trisphosphate (InsP3), are known second messengers in various cellular processes, including calcium mobilization.[15][17] It is hypothesized that the controlled release of these signaling molecules from the breakdown of the phytate store helps to coordinate the metabolic transition from dormancy to active growth.

Caption: Signaling pathway for potassium phytate degradation during seed germination.

Experimental Protocols for Phytate Analysis

Accurate quantification of phytic acid is crucial for nutritional studies and for understanding seed physiology. Several methods are available, each with its own advantages and limitations.

Sample Preparation (General)

-

Drying and Grinding: Seed samples are typically dried to a constant weight and then finely ground to a homogenous powder to ensure efficient extraction.

-

Extraction: Phytic acid is extracted from the seed powder using an acidic solution. Common extractants include dilute hydrochloric acid (HCl) or trichloroacetic acid (TCA).[9][18] Multiple extraction steps may be necessary for complete recovery, especially in immature seeds.

Quantification Methods

A common and robust method for phytate quantification involves precipitation followed by colorimetric analysis of either the phosphorus or iron content of the precipitate. High-performance liquid chromatography (HPLC) and enzymatic assays are also widely used.[9][19]

4.2.1. Precipitation and Colorimetric Determination of Phytate Phosphorus

This method is based on the precipitation of phytate from the acid extract with an excess of ferric chloride (FeCl3). The phosphorus content of the resulting ferric phytate precipitate is then determined colorimetrically.

Protocol Outline:

-

Extraction: Extract a known weight of ground seed material with 0.5N HCl with stirring. Centrifuge to separate the supernatant. Repeat the extraction on the pellet for exhaustive recovery.

-

Precipitation: Combine the supernatants and add a standardized solution of FeCl3 to precipitate the phytate as ferric phytate. Heat the mixture in a boiling water bath to coagulate the precipitate.

-

Isolation: Centrifuge to pellet the ferric phytate precipitate. Wash the pellet with dilute acid to remove any unbound iron.

-

Digestion: The isolated ferric phytate is subjected to wet-ashing with a mixture of concentrated sulfuric and nitric acids to release the phosphorus as inorganic phosphate (Pi).

-

Colorimetric Analysis: The amount of Pi is quantified spectrophotometrically using a colorimetric method, such as the molybdenum blue reaction.[9][20] A standard curve is generated using known concentrations of a phosphate standard (e.g., KH2PO4).

-

Calculation: The phytic acid content is calculated from the amount of phosphorus measured, based on the stoichiometry of phosphorus in phytic acid.

Caption: Experimental workflow for phytate quantification by precipitation and colorimetry.

4.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC methods offer high specificity and can separate and quantify phytic acid (InsP6) from other inositol phosphates.[19] This is particularly useful for studying the kinetics of phytate degradation during germination. Anion-exchange chromatography is typically employed for this separation.[9]

4.2.3. Enzymatic Assays

Enzymatic methods utilize phytase to specifically hydrolyze phytic acid. The amount of released inorganic phosphate is then measured colorimetrically, providing a direct quantification of the phytic acid content.[19][21] Commercial kits are available for this purpose, offering a more streamlined workflow.[21]

Conclusion and Future Directions

Potassium phytate is a multifunctional molecule that is central to the life cycle of a seed. Its primary role as a storage compound for phosphorus and essential minerals is undisputed, and its controlled degradation is a hallmark of successful germination. The intricate signaling network involving inositol phosphates, derived from phytate hydrolysis, highlights a sophisticated regulatory system that warrants further investigation.

For researchers in plant science and drug development, a thorough understanding of phytate metabolism is crucial. For instance, modulating phytate levels in crops is a key strategy in biofortification efforts to enhance the bioavailability of minerals like iron and zinc in human diets. Furthermore, the enzymes and signaling components of the phytate degradation pathway may present novel targets for agrochemical development aimed at improving seed vigor and crop yields. Future research should focus on further dissecting the signaling cascades that initiate phytate mobilization and on the specific roles of the various inositol phosphate intermediates in coordinating early seedling development.

References

- 1. researchgate.net [researchgate.net]

- 2. food.dtu.dk [food.dtu.dk]

- 3. Phytic acid and phosphorus in crop seeds and fruits: a global estimate | Seed Science Research | Cambridge Core [cambridge.org]

- 4. Phytic acid and phosphorus in crop seeds and fruits: a global estimate | Seed Science Research | Cambridge Core [cambridge.org]

- 5. Globoids and Phytase: The Mineral Storage and Release System in Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. chemijournal.com [chemijournal.com]

- 10. openagrar.de [openagrar.de]

- 11. ijcmas.com [ijcmas.com]

- 12. hort [journals.ashs.org]

- 13. Effect of several germination conditions on total P, phytate P, phytase, and acid phosphatase activities and inositol phosphate esters in rye and barley - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Inositol phosphate signaling and gibberellic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. Determination of phytic acid and its importance - Eurofins Scientific [eurofins.in]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. nora.nerc.ac.uk [nora.nerc.ac.uk]

An In-depth Technical Guide to the Molecular Structure of Dipotassium Salt of Phytic Acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Phytic acid, or inositol (B14025) hexakisphosphate (IP6), is a naturally occurring compound with significant chelating properties and burgeoning therapeutic interest. Its dipotassium (B57713) salt (C₆H₁₆K₂O₂₄P₆) is a specific formulation that has garnered attention for its biological activities, including the inhibition of β-secretase 1 (BACE1) and the modulation of intestinal tight junctions. This technical guide provides a comprehensive overview of the molecular structure of dipotassium phytate, supported by available quantitative data, experimental methodologies for its characterization, and visualizations of its known signaling pathways. While a definitive crystal structure for the dipotassium salt is not publicly available, this guide synthesizes current knowledge to provide a robust understanding for research and development applications.

Molecular Structure and Properties

The dipotassium salt of phytic acid is an ionic compound formed from the partial neutralization of phytic acid with two equivalents of a potassium base. The core of the molecule is the myo-inositol ring, a cyclohexane-1,2,3,4,5,6-hexol, where each of the six hydroxyl groups is esterified with a phosphate (B84403) group.

Chemical Structure:

The anionic component is the phytate ion, which carries a variable negative charge depending on the pH. In the dipotassium salt, two of the acidic protons of the phosphate groups are replaced by potassium ions. The overall structure is characterized by a high density of negatively charged phosphate groups, which is central to its potent metal-chelating properties.[1][2][3][4][5]

Conformational Analysis:

In aqueous solution, the myo-inositol ring of the phytate molecule predominantly adopts a chair conformation. NMR studies have indicated that in a broad pH range (0.5 to 10.5), the most stable conformation is one in which one phosphate group is in an axial position and the other five are in equatorial positions.[4] This specific spatial arrangement of the phosphate groups influences its interaction with metal ions and biological macromolecules.

Physicochemical Properties

A summary of the key quantitative data for dipotassium salt of phytic acid is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₁₆K₂O₂₄P₆ | [6][7][8] |

| Molecular Weight | 736.22 g/mol | [8] |

| CAS Number | 129832-03-7 | [7][8] |

| IUPAC Name | potassium (1R,2R,3R,4R,5S,6R)-2,3,4,5,6-pentakis(phosphonooxy)cyclohexyl phosphate | |

| Physical Form | White to Yellow Solid | |

| Purity (Typical) | ≥95% or 98% | [7][8] |

Table 1: Physicochemical Properties of Dipotassium Salt of Phytic Acid.

Experimental Protocols for Characterization

The characterization of the dipotassium salt of phytic acid relies on a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and structural features.

Synthesis (General Approach)

Illustrative Workflow for Synthesis and Purification:

Caption: A generalized workflow for the synthesis of dipotassium phytate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of phytic acid and its salts. Both ¹H and ³¹P NMR are employed.

-

¹H NMR Spectroscopy: Provides information about the protons on the inositol ring. The chemical shifts and coupling constants of these protons can confirm the myo-inositol stereochemistry and provide insights into the conformation of the ring.

-

³¹P NMR Spectroscopy: This is particularly informative for phytates. The phosphorus nuclei of the six phosphate groups give rise to characteristic signals. In the case of myo-inositol hexakisphosphate, the spectrum typically shows a pattern of four resonances with a 1:2:2:1 ratio, corresponding to the different chemical environments of the phosphate groups in the preferred chair conformation.[10] The chemical shifts in ³¹P NMR are sensitive to pH and ionic strength.[10][11]

General ³¹P NMR Protocol:

-

Sample Preparation: Dissolve a known quantity of the dipotassium phytate salt in a suitable solvent, typically D₂O for field frequency locking.

-

Data Acquisition: Acquire the ³¹P NMR spectrum on a high-field NMR spectrometer. Proton decoupling is usually applied to simplify the spectrum by removing ¹H-³¹P couplings.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to an external standard (e.g., 85% H₃PO₄).

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of a crystalline solid, providing precise information on bond lengths, bond angles, and crystal packing. Although a crystal structure for the dipotassium salt of phytic acid is not found in the public databases, this would be the gold standard for its structural characterization. The general workflow would involve growing single crystals of the salt and analyzing them using a diffractometer.

Signaling Pathways and Biological Activity

Dipotassium phytate exhibits notable biological activities, primarily through its interaction with specific proteins and its chelation properties.

Inhibition of β-secretase 1 (BACE1)

Dipotassium phytate has been identified as an inhibitor of BACE1, an enzyme that plays a crucial role in the production of amyloid-β (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease.[12] The inhibitory action of phytic acid is thought to involve the attenuation of Aβ-induced cytotoxicity by reducing intracellular calcium levels and mitigating oxidative stress (hydrogen peroxide and superoxide).[12]

Proposed Mechanism of BACE1 Inhibition and Neuroprotection:

Caption: Inhibition of BACE1 and attenuation of cytotoxicity by dipotassium phytate.

Modulation of Tight Junction Integrity

Phytic acid has been shown to modulate the integrity of intestinal tight junctions. Studies on Caco-2 cell monolayers, a model for the intestinal barrier, have demonstrated that phytic acid can decrease transepithelial electrical resistance (TEER) and increase the flux of paracellular markers.[1] This effect is achieved by down-regulating the expression and altering the localization of key tight junction proteins, including occludin, zonula occludens-1 (ZO-1), and claudin-1.[1] This property suggests its potential use as an absorption enhancer.

Signaling Pathway for Tight Junction Modulation:

Caption: Phytic acid's impact on key tight junction proteins and permeability.

Conclusion

The dipotassium salt of phytic acid is a molecule of significant interest due to its well-defined chemical nature and its intriguing biological activities. While its complete solid-state structure awaits elucidation by X-ray crystallography, a substantial amount of information regarding its molecular formula, conformational preferences, and physicochemical properties is available. The established protocols for its characterization using NMR provide a reliable means for its identification and quality control. The demonstrated inhibition of BACE1 and modulation of tight junctions highlight its therapeutic potential, warranting further investigation by researchers and drug development professionals. This guide provides a foundational understanding of this compound to facilitate such future endeavors.

References

- 1. The effect of phytic acid on tight junctions in the human intestinal Caco-2 cell line and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phytic acid interactions in food systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phytic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. phytic acid dipotassium [chembk.com]

- 7. raybiotech.com [raybiotech.com]

- 8. scbt.com [scbt.com]

- 9. CN102249204A - Method for preparing dipotassium phosphate - Google Patents [patents.google.com]

- 10. DSpace [digital.library.adelaide.edu.au]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Phytic acid as a potential treatment for Alzheimer's pathology: evidence from animal and in vitro models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Potassium Phytate with Mineral Cations: Calcium and Magnesium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytic acid (myo-inositol hexakisphosphate or IP6), commonly found in plant-based foods as its potassium salt, potassium phytate, is a potent chelator of multivalent mineral cations. This technical guide provides a comprehensive overview of the intricate interactions between potassium phytate and two crucial divalent cations: calcium (Ca²⁺) and magnesium (Mg²⁺). Understanding these interactions is paramount for researchers in nutrition, food science, and drug development, as the chelation of these minerals by phytate can significantly impact their bioavailability and physiological functions. This document delves into the quantitative aspects of these interactions, details the experimental protocols used to study them, and provides visual representations of the underlying chemical and experimental processes.

The Chemistry of Phytate-Cation Interaction

The chelating ability of phytic acid stems from its unique molecular structure: a myo-inositol ring with six phosphate (B84403) groups. At physiological pH, these phosphate groups are negatively charged, creating a highly anionic molecule that readily binds with positively charged mineral cations. The strength of this binding is influenced by several factors, including pH, temperature, and the molar ratio of phytate to the mineral.

The interaction between phytate and divalent cations like calcium and magnesium results in the formation of insoluble complexes in the gastrointestinal tract, which are poorly absorbed. This sequestration of minerals is the primary mechanism by which phytate is considered an anti-nutritional factor.

Quantitative Analysis of Phytate-Cation Interactions

The stability of the complexes formed between phytate and mineral cations can be quantified by their stability constants (log K). A higher stability constant indicates a stronger and more stable complex. The stoichiometry of these complexes, representing the molar ratio of cation to phytate, is also a critical parameter.

Stability Constants

The formation of various protonated and multi-metal phytate species makes the determination of a single stability constant challenging. Instead, a series of constants for different species under specific conditions are often reported.

Table 1: Stability Constants (log K) for Calcium-Phytate Complexes

| Species | Temperature (°C) | Ionic Strength (mol L⁻¹) | log K | Reference |

| CaH₅Phy⁴⁻ | 25 | 0.15 | 3.42 | [1] |

| Ca₂H₃Phy³⁻ | 25 | 0.25 | 6.47 | [1] |

| Ca₃H₃Phy³⁻ | 25 | 0.25 | 9.41 | [1] |

Note: The stability constants for magnesium-phytate complexes are generally considered to be lower than those for calcium-phytate complexes, indicating a weaker interaction. However, specific log K values for magnesium are less consistently reported in the literature.

Binding Stoichiometry

The molar ratio of calcium to phytate in the formed complexes is highly dependent on pH.

Table 2: Molar Binding Ratios of Calcium to Phytate at Different pH Values

| pH | Ca²⁺:Phytate Molar Ratio | Moles of Ca²⁺ Bound per Mole of Phytate | Reference |

| < 5 | - | No significant binding | [2] |

| > 8 | 6:1 | 4.8 | [2] |

| 8 (in vitro food extracts) | Varies | 1 to 3 | [3] |

Thermodynamic Parameters

Isothermal Titration Calorimetry (ITC) provides valuable insights into the thermodynamics of binding, including changes in enthalpy (ΔH) and entropy (ΔS). The binding of calcium to phytic acid has been reported to be an endothermic process, primarily driven by a large positive entropy change.

Table 3: Thermodynamic Parameters for Calcium-Phytate Interaction

| Parameter | Value | Interpretation | Reference |

| ΔH (Enthalpy) | > 0 (Endothermic) | Heat is absorbed during binding. | [1] |

| ΔS (Entropy) | > 0 (Positive) | Increase in disorder, likely due to the release of water molecules upon complexation. | [1] |

| ΔG (Gibbs Free Energy) | < 0 (Spontaneous) | The interaction is thermodynamically favorable. | [4] |

Note: While specific thermodynamic data for magnesium-phytate interaction is limited, the general principles of an entropy-driven endothermic reaction are likely to be similar, albeit with different magnitudes.

Experimental Protocols

A variety of analytical techniques are employed to study the interaction between phytate and mineral cations. Below are detailed methodologies for key experiments.

Potentiometric Titration

This classical method is used to determine the stability constants of metal-ligand complexes.

Objective: To determine the formation constants of calcium-phytate and magnesium-phytate complexes by monitoring the pH change upon titration.

Materials:

-

Phytic acid solution (e.g., from potassium phytate) of known concentration

-

Standardized solutions of Calcium Chloride (CaCl₂) and Magnesium Chloride (MgCl₂)

-

Standardized solution of a strong base (e.g., NaOH)

-

pH meter with a glass electrode

-

Constant temperature water bath

-

Inert gas (e.g., nitrogen or argon) to prevent carbonate formation

Procedure:

-

Preparation: A solution of phytic acid is placed in a thermostated titration vessel. The solution is maintained under an inert atmosphere.

-

Calibration: The pH electrode is calibrated using standard buffer solutions.

-

Titration: The phytic acid solution is titrated with the standardized strong base in the absence and presence of varying concentrations of CaCl₂ or MgCl₂.

-

Data Acquisition: The pH is recorded after each addition of the titrant.

-

Data Analysis: The titration curves (pH vs. volume of titrant) are analyzed using specialized software (e.g., Hyperquad) to calculate the protonation constants of phytic acid and the stability constants of the metal-phytate complexes. The displacement of the titration curve to lower pH values in the presence of the metal ion indicates complex formation.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between phytate and calcium or magnesium.

Materials:

-

Isothermal Titration Calorimeter

-

Phytic acid solution

-

Solutions of CaCl₂ or MgCl₂

-

Appropriate buffer solution (e.g., Tris-HCl)

Procedure:

-

Sample Preparation: The phytic acid solution is placed in the sample cell of the calorimeter, and the mineral salt solution is loaded into the injection syringe. Both solutions are prepared in the same buffer to minimize heats of dilution.

-

Titration: A series of small injections of the mineral salt solution are made into the phytic acid solution while the temperature is held constant.

-

Heat Measurement: The heat change associated with each injection is measured by the instrument.

-

Data Analysis: The raw data (heat flow vs. time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of the reactants. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters (Kₐ, n, ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.

In Vitro Bioavailability Assessment

This method simulates the conditions of the human gastrointestinal tract to estimate the fraction of a mineral that is available for absorption.

Objective: To determine the effect of potassium phytate on the in vitro bioavailability of calcium and magnesium.

Materials:

-

Simulated gastric fluid (SGF) containing pepsin (pH ~2.0)

-

Simulated intestinal fluid (SIF) containing pancreatin (B1164899) and bile salts (pH ~7.0)

-

Dialysis tubing with an appropriate molecular weight cutoff (e.g., 1 kDa)

-

Shaking water bath at 37°C

-

Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for mineral analysis

Procedure:

-

Sample Preparation: A known amount of the mineral source (e.g., CaCl₂ or MgCl₂) is mixed with or without potassium phytate in a test tube.

-

Gastric Digestion: SGF is added to the sample, and the mixture is incubated in the shaking water bath for a set period (e.g., 2 hours) to simulate gastric digestion.

-

Intestinal Digestion: The pH of the mixture is adjusted to ~7.0, and SIF is added. The mixture is transferred into a dialysis bag.

-

Dialysis: The dialysis bag is placed in a beaker containing a known volume of a suitable buffer (e.g., saline) and incubated in the shaking water bath for a further period (e.g., 2-4 hours) to simulate intestinal absorption.

-

Mineral Analysis: The concentration of the mineral that has diffused out of the dialysis bag into the surrounding buffer is measured using AAS or ICP-OES. This dialyzable fraction represents the bioavailable mineral.

-

Calculation: The percentage of bioavailable mineral is calculated as: (Amount of mineral in dialysate / Total amount of mineral in the initial sample) x 100.

Visualizing Interactions and Workflows

Graphical representations are essential for understanding the complex interactions and experimental processes described. The following diagrams were generated using the DOT language.

Chelation of Divalent Cations by Phytate

Caption: Chelation of Calcium and Magnesium by Phytate.

Experimental Workflow for Potentiometric Titration

References

- 1. Calcium-binding properties, stability, and osteogenic ability of phosphorylated soy peptide-calcium chelate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytic acid-metal ion interactions. II. The effect of pH on Ca(II) binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An Isothermal Titration Calorimetry Study: Complex Binding Isotherms obtained from the Interaction between Phytate and Tannins with Proteins - White Rose eTheses Online [etheses.whiterose.ac.uk]

Methodological & Application

Application Note: Analytical Methods for the Determination of Potassium Phytate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phytic acid, commonly found as its salt form, potassium phytate (phytin), is the primary storage form of phosphorus in many plant tissues, especially seeds and grains.[1][2][3] As a potent chelator of divalent and trivalent metal ions, it can significantly reduce the bioavailability of essential minerals such as zinc, iron, calcium, and magnesium.[2][4][5] Its anti-nutritional properties are a key concern in the food and feed industries.[1][4] Conversely, the strong chelating and antioxidant properties of phytate are being explored for therapeutic applications, including anticancer effects and the prevention of kidney stone formation.[6]

Accurate and reliable quantification of potassium phytate is therefore crucial for nutritional assessment, food processing, and pharmaceutical development. This document provides an overview and detailed protocols for several common analytical methods used for the determination of phytate.

Overview of Analytical Methods

Several analytical techniques have been developed for the quantification of phytate, each with distinct principles, advantages, and limitations.[7] The primary methods can be categorized as follows:

-

Spectrophotometric Methods: These colorimetric assays are widely used due to their simplicity and accessibility. They typically involve the reaction of phytate with a chromogenic reagent, where the change in color intensity is proportional to the phytate concentration.[8][9]

-

Titrimetric Methods: Classical analytical techniques, including precipitation and potentiometric titrations, offer a direct way to quantify phytate based on its stoichiometric reaction with a titrant, often an iron(III) solution.[1][6]

-

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are powerful separation techniques that can distinguish between phytic acid (IP6) and its less phosphorylated derivatives (e.g., IP5, IP4), offering high specificity and accuracy.[1][7][10]

-

Enzymatic Methods: These assays utilize the enzyme phytase to specifically hydrolyze phytic acid, releasing inorganic phosphate (B84403). The liberated phosphate is then quantified, typically through a colorimetric reaction, providing a direct measure of the original phytate content.[4][7]

Quantitative Data Summary

The performance of different analytical methods for phytate determination can vary significantly. The following table summarizes key quantitative parameters for selected methods to facilitate comparison.

| Analytical Method | Principle | Linear Range | Limit of Detection (LOD) | Relative Standard Deviation (RSD) | Key Advantages/Disadvantages |

| Spectrophotometry (GBHA-Ca²⁺) | Inhibition of the glyoxal (B1671930) bis(2-hydroxianiline)-Ca²⁺ complex formation by phytate.[9] | 1.0 - 12.5 mg/L[9] | 0.33 mg/L[9] | < 2.7%[9] | Advantages: Simple, sensitive, good precision. Disadvantages: Susceptible to interference from other chelating agents. |

| Spectrophotometry (Wade Reagent) | Phytate displaces sulfosalicylic acid from a ferric complex, causing decolorization measured at 500 nm.[1] | Not specified | Not specified | Not specified | Advantages: Widely used and established. Disadvantages: Potential overestimation due to co-precipitation of other phosphates.[1] |

| Enzymatic Assay (Megazyme K-PHYT) | Enzymatic dephosphorylation of phytate followed by colorimetric measurement of released phosphate.[2] | ~10 to ~40 mg/100g[2] | ~10 mg/100g (as phytic acid)[2] | Not specified | Advantages: High specificity, avoids interference from inorganic phosphate. Disadvantages: Requires specific enzyme kits. |

| HPLC with Conductivity Detection | Anion-exchange separation of phytate followed by chemically suppressed conductivity detection.[11] | 0.01 - 0.16 mmol/L[11] | < 0.0001 µmol/L[11] | 2.7 - 8.3%[11] | Advantages: High specificity, can separate inositol (B14025) phosphates, robust.[10][11] Disadvantages: Requires specialized equipment and expertise.[10] |

| Potentiometric Titration | Alkalimetric titration of phytic acid, with endpoints detected potentiometrically.[12] | Not applicable | Not applicable | Not specified | Advantages: Direct, reliable, does not require calibration with a phytate standard.[12][13] Disadvantages: Can be affected by the initial protonation state of phytate.[6] |

Experimental Protocols and Workflows

This section provides detailed methodologies for the key analytical techniques.

Spectrophotometric Method (Wade Reagent)

This method is based on the colorimetric reaction where phytate displaces sulfosalicylic acid from the pink-colored Fe(III)-sulfosalicylic acid complex, leading to a decrease in absorbance at 500 nm.[1][8]

Instrumentation and Reagents:

-

UV-Vis Spectrophotometer

-

Vortex mixer and Platform shaker

-

Centrifuge

-

Reagents: 2.4% HCl, NaCl, Wade Reagent (0.03% FeCl₃ and 0.3% sulfosalicylic acid)

-

Phytic acid standard solution

Protocol:

-

Sample Extraction:

-

Weigh 1.0 g of the ground sample into a 15 mL centrifuge tube containing 1.0 g of NaCl.[8]

-

Add 10 mL of 2.4% HCl and vortex vigorously for 10 seconds.[8]

-

Shake on a platform shaker at 300 rpm for 20 minutes.[8]

-

Allow the sample to settle at 4°C for 60 minutes or -20°C for 20 minutes.[8]

-

Centrifuge at 3000 rpm and 10°C for 20 minutes.[8]

-

Collect the supernatant for analysis.

-

-

Colorimetric Reaction:

-

Measurement:

-

Measure the absorbance of the supernatant at 500 nm against a reagent blank.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of phytic acid.

-

Calculate the phytate concentration in the sample by comparing its absorbance to the standard curve.

-

Caption: Workflow for spectrophotometric determination of phytate.

Enzymatic Assay

This highly specific method involves the enzymatic hydrolysis of phytate by phytase to release inorganic phosphate, which is then quantified colorimetrically using the molybdenum blue reaction.[4][14]

Instrumentation and Reagents:

-

UV-Vis Spectrophotometer

-

Heated water bath (40°C)

-

Microfuge

-

Reagents: Phytase enzyme solution, Phytic acid substrate, Stopping Reagent (e.g., trichloroacetic acid), Molybdate-based color reagent.[2][15]

-

Phosphate standard solution

Protocol:

-

Sample Extraction and Neutralization:

-

Enzymatic Hydrolysis:

-

Prepare two sets of tubes: one for "Total Phosphorus" and one for "Free Phosphorus" (blank).

-

Pre-incubate aliquots of the phytic acid substrate and the diluted sample extract at 40°C for 5 minutes.[15]

-

To the "Total Phosphorus" tube, add the enzyme solution to the substrate and incubate for a defined period (e.g., 10 minutes at 40°C).[15]

-

To create the blank, add the Stopping Reagent to the substrate before adding the enzyme extract.[15]

-

After incubation, add the Stopping Reagent to the "Total Phosphorus" tube to terminate the reaction.[15]

-

-

Phosphate Determination (Molybdenum Blue Reaction):

-

Take an aliquot from each reaction mixture.

-

Add the ammonium (B1175870) molybdate (B1676688) color reagent.[2]

-

Allow color to develop for a specified time.

-

-

Measurement and Calculation:

-

Measure the absorbance at 655 nm.[2]

-

Subtract the absorbance of the blank ("Free Phosphorus") from the sample ("Total Phosphorus") to get ΔA.[2]

-

Calculate the phosphorus concentration using a phosphate standard curve. Convert the amount of released phosphorus to phytic acid content (assuming a 6:1 molar ratio of phosphorus to phytic acid).

-

Caption: Workflow for the enzymatic determination of phytate.

HPLC Method

High-Performance Liquid Chromatography offers superior separation and quantification of phytate, especially in complex matrices or when differentiation from other inositol phosphates is required.[10]

Instrumentation and Reagents:

-

HPLC system with an anion-exchange column (e.g., Omnipac) and a conductivity detector.[11]

-

Reagents: Dilute HCl or H₂SO₄ for extraction, mobile phase eluents (e.g., gradient of NaCl or NaNO₃).[1][16]

-

Phytic acid standard solution.

Protocol:

-

Sample Extraction:

-

Sample Cleanup (Optional but Recommended):

-

For complex samples, an optional cleanup step using an anion-exchange column or solid-phase extraction cartridge can remove interfering substances.[1]

-

-

Chromatographic Analysis:

-

Detection and Quantification:

-